3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide
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Overview
Description
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Piperazine derivatives, a key structural component of this compound, are known to have many pharmacological properties and are considered to be the core of different therapeutic drug designs .
Mode of Action
It’s known that the piperazine moiety can occasionally provide unexpected improvements in the bioactivity of the compounds .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological properties .
Pharmacokinetics
Nitrogen regions in the structures of drug-like molecules, such as piperazines, are known to increase their solubility in water and have an important effect on bioavailability .
Result of Action
Piperazine derivatives have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
- N-isobutyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)pyrrolidine-2-carboxamide
Uniqueness
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, offers unique electronic characteristics that differentiate it from similar compounds.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-15(2)14-21-20(24)19-18(7-12-28-19)29(25,26)23-10-8-22(9-11-23)16-5-4-6-17(13-16)27-3/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKKNTOHKDECGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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